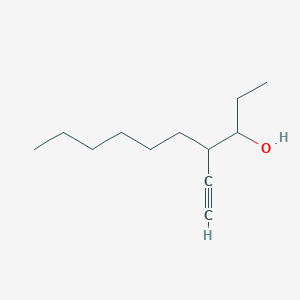
4-Ethynyldecan-3-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Ethynyldecan-3-OL is an organic compound that belongs to the class of alcohols It features a hydroxyl group (-OH) attached to the third carbon of a decane chain, with an ethynyl group (-C≡CH) attached to the fourth carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethynyldecan-3-OL can be achieved through several methods. One common approach involves the use of Grignard reagents. For instance, the reaction of 4-ethynyldecanal with a Grignard reagent such as methylmagnesium bromide, followed by hydrolysis, can yield this compound . Another method involves the hydration of 4-ethynyldec-1-yne using a suitable catalyst under controlled conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
4-Ethynyldecan-3-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde under specific conditions.
Reduction: The compound can be reduced to form the corresponding alkane or alkene.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chromium trioxide (CrO3) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-ethynyldecan-3-one or 4-ethynyldecanal.
Reduction: Formation of 4-ethynyldecane.
Substitution: Formation of 4-ethynyldecan-3-chloride or 4-ethynyldecan-3-bromide.
Scientific Research Applications
4-Ethynyldecan-3-OL has various applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Ethynyldecan-3-OL involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with various biomolecules, influencing their structure and function. The ethynyl group can participate in π-π interactions and other non-covalent interactions, affecting the compound’s overall activity .
Comparison with Similar Compounds
Similar Compounds
- 4-Ethynyldecanal
- 4-Ethynyldecan-3-one
- 4-Ethynyldecane
- 4-Ethynyldecan-3-chloride
Uniqueness
4-Ethynyldecan-3-OL is unique due to the presence of both a hydroxyl group and an ethynyl group in its structure. This combination imparts distinct chemical and physical properties, making it valuable for various applications .
Properties
CAS No. |
89450-10-2 |
|---|---|
Molecular Formula |
C12H22O |
Molecular Weight |
182.30 g/mol |
IUPAC Name |
4-ethynyldecan-3-ol |
InChI |
InChI=1S/C12H22O/c1-4-7-8-9-10-11(5-2)12(13)6-3/h2,11-13H,4,6-10H2,1,3H3 |
InChI Key |
NCKJWIMLSWYBRL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(C#C)C(CC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















